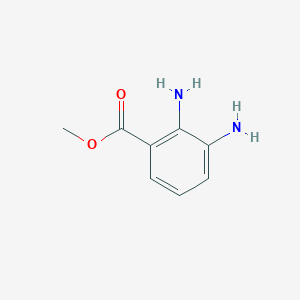

Methyl 2,3-diaminobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2,3-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJHLOLVEXWHFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341265 | |

| Record name | Methyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107582-20-7 | |

| Record name | Methyl 2,3-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Diaminobenzoic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl 2,3-diaminobenzoate

This guide provides an in-depth exploration of the synthesis of Methyl 2,3-diaminobenzoate, a valuable intermediate in the pharmaceutical industry for the preparation of various therapeutic agents.[1][2] The primary focus of this document is the efficient esterification of 2,3-diaminobenzoic acid, offering researchers, scientists, and drug development professionals a detailed protocol, mechanistic insights, and practical guidance for this crucial chemical transformation.

Introduction: The Significance of this compound

This compound serves as a key building block in the synthesis of a range of pharmacologically active molecules.[2] Its utility is demonstrated in the preparation of compounds such as methyl 2-ethoxy-4-carboxylate-3-hydro-benzimidazole, a precursor for the synthesis of candesartan, an angiotensin II receptor blocker used to treat hypertension.[1] Furthermore, derivatives of this compound have been investigated for their potential anticancer activities.[1] The strategic importance of this intermediate necessitates a reliable and well-understood synthetic route to ensure high purity and yield, which this guide aims to provide.

The Chemical Transformation: Fischer-Speier Esterification

The synthesis of this compound from 2,3-diaminobenzoic acid is typically achieved through a Fischer-Speier esterification. This classic organic reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[3] In the context of this synthesis, methanol is used as both the reactant and the solvent, and an acid catalyst facilitates the reaction.

Mechanistic Insights: The Role of Thionyl Chloride

While traditional Fischer esterification employs strong protic acids like sulfuric acid, a highly effective variation utilizes thionyl chloride (SOCl₂).[4][5] The addition of thionyl chloride to methanol generates anhydrous hydrogen chloride (HCl) in situ. This method is particularly advantageous as it provides a constant supply of the acid catalyst and also acts as a dehydrating agent, reacting with the water produced during the esterification to drive the equilibrium towards the product side.[5]

The reaction mechanism proceeds as follows:

-

Generation of the Catalyst: Thionyl chloride reacts with methanol to produce methyl chlorosulfite and hydrogen chloride. The generated HCl then protonates the carbonyl oxygen of the 2,3-diaminobenzoic acid.

-

Activation of the Carboxylic Acid: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: A base (such as another molecule of methanol) removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final ester product, this compound.

Caption: Mechanism of Fischer-Speier Esterification using Thionyl Chloride.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | 3.04 g | 0.02 |

| Methanol | CH₄O | 32.04 | 50 mL | - |

| Thionyl chloride | SOCl₂ | 118.97 | 2.5 mL | 0.03 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3.04 g (0.02 mol) of 2,3-diaminobenzoic acid.

-

Dissolution: Add 50 mL of methanol to the flask and stir the mixture until the solid is fully dissolved.

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly and dropwise, add 2.5 mL (0.03 mol) of thionyl chloride to the stirred solution. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C). Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to the residue until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Caption: Experimental Workflow for the Synthesis of this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A typical starting eluent system is 9:1 hexane:ethyl acetate, gradually increasing the polarity to 7:3 hexane:ethyl acetate.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by various spectroscopic techniques.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

The ¹H NMR spectrum is expected to show a singlet for the methyl ester protons (-OCH₃) at around 3.8-3.9 ppm.

-

The aromatic protons will appear as multiplets in the region of 6.5-7.5 ppm.

-

The two amino groups (-NH₂) will likely appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration. In DMSO-d₆, they are expected around 4.5-5.0 ppm.[6]

-

-

IR (Infrared) Spectroscopy:

-

The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the ester at approximately 1700-1730 cm⁻¹.

-

The N-H stretching vibrations of the primary amine groups will be visible as two bands in the region of 3300-3500 cm⁻¹.

-

C-O stretching of the ester will appear in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C=C stretching of the aromatic ring will be in the 1450-1600 cm⁻¹ range.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 166, corresponding to the molecular weight of this compound.

-

Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) resulting in a fragment at m/z = 135, and the loss of the carbomethoxy group (-COOCH₃) leading to a fragment at m/z = 107.[1][2]

-

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2,3-Diaminobenzoic Acid: This compound is a skin and eye irritant.[7] Avoid inhalation of dust and direct contact with skin and eyes.

-

Methanol: Methanol is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin.[8][9][10][11][12] It can cause blindness and damage to the central nervous system.[8] Handle with extreme care in a fume hood, away from ignition sources.

-

Thionyl Chloride: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water to release toxic gases (HCl and SO₂).[7][13][14][15][16] It can cause severe burns to the skin, eyes, and respiratory tract.[13][15] Always handle thionyl chloride with extreme caution, using appropriate gloves and eye protection, and ensure it does not come into contact with water or moisture.[14][16]

Conclusion

The synthesis of this compound via the Fischer-Speier esterification of 2,3-diaminobenzoic acid using methanol and thionyl chloride is a robust and efficient method. This guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol and essential safety considerations. By understanding the mechanistic nuances and adhering to the outlined procedures, researchers can confidently and safely produce this valuable pharmaceutical intermediate for their drug discovery and development endeavors.

References

- 1. This compound | 107582-20-7 [m.chemicalbook.com]

- 2. This compound | 107582-20-7 [chemicalbook.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. lobachemie.com [lobachemie.com]

- 8. sds.chemtel.net [sds.chemtel.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. airgas.com [airgas.com]

- 12. gcascc.com [gcascc.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. westliberty.edu [westliberty.edu]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,3-diaminobenzoate

Introduction

Methyl 2,3-diaminobenzoate (MDAB), a substituted aromatic amine and ester, is a molecule of significant interest within the pharmaceutical and chemical synthesis sectors. Its unique structural arrangement, featuring two adjacent amino groups on a benzoate scaffold, renders it a versatile and highly reactive building block. This guide provides a comprehensive overview of the core physicochemical properties of MDAB, offering field-proven insights into its characterization, synthesis, and application. The content herein is tailored for researchers, scientists, and drug development professionals who require a deep technical understanding of this important intermediate.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to establish its unequivocal identity. MDAB is systematically identified by several key descriptors.

-

IUPAC Name: this compound

-

Synonyms: 2,3-Diaminobenzoic Acid Methyl Ester, 3-Aminoanthranilic acid methyl ester[1]

The spatial arrangement of its functional groups—a methyl ester and two primary amines at the C2 and C3 positions of the benzene ring—is critical to its chemical behavior. This ortho-diamine configuration is a key precursor for the formation of various heterocyclic systems.

Caption: 2D structure of this compound.

Core Physicochemical Characteristics

A summary of the fundamental physical and chemical properties of MDAB is crucial for its handling, reaction design, and purification. The data presented below is consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Powder to crystal | [2][5] |

| Color | Light yellow to Brown | [2][5] |

| Melting Point | 68-70 °C | [2] |

| Boiling Point | 322.6 ± 22.0 °C (Predicted) | [2] |

| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 3.02 ± 0.10 (Predicted) | [2] |

| Purity | >98.0% (GC) | [5] |

Spectroscopic and Analytical Profile

Spectroscopic analysis provides an empirical fingerprint of a molecule, essential for structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the precise hydrogen and carbon framework of MDAB.

-

¹H NMR (Proton NMR): The proton spectrum provides distinct signals for each unique hydrogen environment.

-

A singlet corresponding to the three methyl ester protons (–OCH₃) is typically observed around δ 3.74-3.89 ppm .[2][7]

-

The aromatic protons on the benzene ring appear as multiplets or distinct doublets and triplets between δ 6.38 and 7.49 ppm .[2][7] The specific coupling patterns are dependent on the solvent and instrument resolution.

-

The two amino groups (–NH₂) produce broad singlet signals, whose chemical shifts are highly dependent on solvent and concentration, appearing between δ 4.48 and 6.20 ppm .[2][7]

-

-

¹³C NMR (Carbon NMR): While detailed experimental spectra for the 2,3-isomer are less commonly published, the expected signals based on its structure would include:

-

A signal for the ester carbonyl carbon (~167 ppm).

-

Signals for the aromatic carbons, with those bonded to nitrogen atoms shifted upfield.

-

A signal for the methyl carbon of the ester group (~52 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.

-

Molecular Ion Peak: The expected exact mass is 166.18 g/mol .[6]

-

Fragmentation: A common fragmentation pattern involves the loss of the methoxy group (–OCH₃), resulting in a fragment ion with an m/z value around 135.05.[2][3][4]

Synthesis, Reactivity, and Applications

The utility of MDAB stems directly from its synthesis accessibility and the reactivity of its ortho-diamine moiety.

Common Synthesis Pathway: Catalytic Hydrogenation

A prevalent and efficient method for synthesizing MDAB is the catalytic reduction of its nitro-precursor, methyl 2-amino-3-nitrobenzoate.

Caption: Workflow for the synthesis of MDAB via catalytic hydrogenation.

Expert Rationale: This pathway is favored due to its high yield (often quantitative) and clean reaction profile.[2][3][4] Palladium-based catalysts are exceptionally effective for the chemoselective reduction of aromatic nitro groups to amines without affecting other functional groups like the ester. The use of a hydrogen atmosphere provides the necessary reducing agent.

Reactivity and Role in Drug Development

The primary value of MDAB lies in its role as a pharmaceutical intermediate.[3][4] The adjacent amino groups are nucleophilic and can readily react with dicarbonyl compounds or their equivalents to form fused heterocyclic rings, most notably benzimidazoles.

This reactivity is exploited in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, it serves as a precursor for intermediates used in the preparation of angiotensin II receptor blockers like candesartan.[3][4] Furthermore, MDAB and its derivatives have been investigated for potential anticancer activity, possibly through mechanisms involving the inhibition of DNA synthesis and cell division.[2][3][4] Some research also points to its activity as a 5-HT4 receptor agonist.[2][3][4]

Experimental Protocol: Purity Determination by HPLC

To ensure the quality and consistency of MDAB for research or manufacturing, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose. The following protocol is a self-validating system designed for accuracy and reproducibility.

Caption: Standard workflow for purity analysis of MDAB by HPLC.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid (TFA). The organic modifier (acetonitrile) controls the retention time, while the acidic additive (TFA) ensures sharp peak shapes by protonating the amine functionalities.

-

Standard Preparation: Accurately weigh a reference standard of MDAB and dissolve it in the mobile phase to a known concentration (e.g., 1.0 mg/mL). This provides the benchmark for purity calculation.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

System Equilibration: Flush a C18 reverse-phase column with the mobile phase until a stable baseline is achieved. The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring.

-

Injection and Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

-

Detection: Monitor the column eluent using a UV detector set to the absorbance maximum (λmax) of MDAB. This wavelength must be predetermined via a UV-Vis scan to ensure maximum sensitivity.

-

Data Processing: Calculate the purity of the sample by comparing the area of the main peak in the sample chromatogram to that of the standard, using the area percent method.

This protocol is self-validating because the use of a well-characterized reference standard allows for direct and accurate quantification of the analyte, while the system suitability parameters (e.g., peak symmetry, retention time stability) confirm the validity of the run itself.

Storage, Handling, and Stability

Proper storage is critical to maintain the integrity of MDAB.

-

Storage Conditions: It should be stored in a tightly sealed container in a cool, dry place, typically between 2-8°C.[2]

-

Atmosphere: Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the electron-rich diamino functionalities.[2]

-

Light Sensitivity: The compound should be kept in a dark place, as exposure to light can promote degradation.[2]

Conclusion

This compound is a foundational building block in modern organic synthesis, particularly for the pharmaceutical industry. Its value is derived from a combination of well-defined physicochemical properties, a reactive ortho-diamine moiety ideal for constructing complex heterocyclic scaffolds, and accessible synthetic routes. A thorough understanding of its characteristics—from its spectroscopic fingerprint and melting point to its stability and analytical profiling—is paramount for any scientist or researcher aiming to leverage this versatile intermediate in drug discovery and development.

References

- 1. 2,3-Diaminobenzoic acid methyl ester (15785-69-2) at Nordmann - nordmann.global [nordmann.global]

- 2. This compound | 107582-20-7 [m.chemicalbook.com]

- 3. This compound | 107582-20-7 [chemicalbook.com]

- 4. This compound CAS#: 107582-20-7 [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2,3-Diaminobenzoic acid methyl ester | C8H10N2O2 | CID 571825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

A Technical Guide to the Spectroscopic Characterization of Methyl 2,3-diaminobenzoate

Introduction

Methyl 2,3-diaminobenzoate (CAS No. 107582-20-7) is a significant intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1][2] Its chemical structure, featuring vicinal amino groups and a methyl ester on an aromatic ring, presents a unique electronic environment that is reflected in its spectroscopic properties. An unambiguous structural confirmation and purity assessment of this compound is paramount for its application in research and drug development. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, grounded in established scientific principles and experimental best practices.

The molecular integrity of intermediates like this compound is the bedrock of reliable downstream applications. This document serves as a detailed reference for researchers, offering not just spectral data, but a cohesive interpretation that links empirical observations to the underlying molecular structure.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's architecture is crucial before delving into its spectral data. The diagram below illustrates the structure of this compound, with atom numbering that will be used for spectral assignments throughout this guide.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each proton and carbon atom.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a quantitative map of the different types of protons in the molecule. The analysis was performed in deuterated dimethyl sulfoxide (DMSO-d₆), a common solvent for polar analytes, which can engage in hydrogen bonding with the amine protons, affecting their chemical shift and peak shape.[3][4]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.06 | d | 1H | Ar-H (H-6) |

| 6.70 | d | 1H | Ar-H (H-4) |

| 6.38 | t | 1H | Ar-H (H-5) |

| 6.20 | br s | 1H | NH ₂ (C3-NH₂) |

| 4.80 | br s | 1H | NH ₂ (C2-NH₂) |

| 3.74 | s | 3H | -OCH ₃ (H-8) |

| Data acquired on a 300 MHz spectrometer in DMSO-d₆.[1][2] |

Interpretation and Rationale:

-

Aromatic Region (δ 6.3-7.1 ppm): The three aromatic protons appear as distinct signals, consistent with a trisubstituted benzene ring. The proton at H-5 (δ 6.38 ppm) appears as a triplet due to coupling with its two neighbors, H-4 and H-6. The protons at H-4 (δ 6.70 ppm) and H-6 (δ 7.06 ppm) each appear as doublets. The downfield shift of H-6 is attributed to the deshielding effect of the adjacent electron-withdrawing methyl ester group.

-

Amine Protons (δ 4.80 and 6.20 ppm): The two amino groups give rise to two broad singlets. Their broadness is a result of rapid proton exchange and quadrupolar relaxation from the nitrogen atom.[5] The difference in their chemical shifts suggests they are in distinct chemical environments. The amine at the C2 position is ortho to the bulky ester group, which can influence its conformation and hydrogen-bonding characteristics compared to the amine at C3.

-

Methyl Ester Protons (δ 3.74 ppm): The three protons of the methyl group (-OCH₃) appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of a methyl ester.

Carbon-¹³ (¹³C) NMR Analysis

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~168 | C =O (C-7) | Typical range for an ester carbonyl carbon.[8] |

| ~148 | Ar-C -N (C-2) | Aromatic carbon attached to nitrogen, significantly deshielded. |

| ~138 | Ar-C -N (C-3) | Aromatic carbon attached to nitrogen, deshielded. |

| ~130 | Ar-C -H (C-6) | Aromatic methine carbon, influenced by the adjacent ester group. |

| ~120 | Ar-C -H (C-4) | Aromatic methine carbon. |

| ~118 | Ar-C -H (C-5) | Aromatic methine carbon, upfield due to two ortho amino groups. |

| ~115 | Ar-C -COOCH₃ (C-1) | Quaternary aromatic carbon, shielded relative to other substituted carbons. |

| ~52 | -OC H₃ (C-8) | Characteristic chemical shift for a methyl ester carbon.[9] |

| Predicted values are based on additive models and data from analogous compounds. |

Justification of Predicted Chemical Shifts:

-

Carbonyl Carbon (C-7): The ester carbonyl carbon is expected to be the most downfield signal, typically appearing around 165-175 ppm.[8]

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The two carbons directly attached to the electron-donating amino groups (C-2 and C-3) are expected to be significantly deshielded. The methine carbons (C-4, C-5, C-6) will have shifts determined by their position relative to all three substituents. The quaternary carbon (C-1) attached to the ester group will also have a characteristic shift.

-

Methyl Carbon (C-8): The methyl carbon of the ester group consistently appears in the 50-55 ppm range.[9]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum provides information on the vibrational frequencies of bonds, which are characteristic of specific molecular moieties. For a solid sample like this compound, the KBr pellet method is a standard and reliable technique for obtaining a high-quality spectrum.[10][11]

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium-Strong |

| 3100 - 3000 | C-H Aromatic Stretch | Aromatic Ring | Medium |

| 2990 - 2850 | C-H Aliphatic Stretch | Methyl Group (-CH₃) | Medium |

| ~1680 | C=O Stretch | Ester | Strong |

| ~1620 | N-H Scissoring Bend | Primary Amine (-NH₂) | Medium-Strong |

| 1600, 1480 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium |

| ~1250 | C-N Stretch | Aromatic Amine | Strong |

| ~1200 | C-O Stretch (Asymmetric) | Ester | Strong |

Interpretation of Key Vibrational Modes:

-

N-H Stretching Region (3450 - 3300 cm⁻¹): The presence of two primary amino groups should give rise to two distinct absorption bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The presence of two amino groups may lead to a more complex pattern.

-

C=O Stretching (around 1680 cm⁻¹): A strong, sharp absorption band is expected for the carbonyl group of the methyl ester. This is one of the most characteristic peaks in the IR spectrum.

-

Aromatic Region: The C=C stretching vibrations of the benzene ring typically appear as a pair of bands around 1600 and 1480 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

Fingerprint Region (< 1500 cm⁻¹): This region will contain a complex pattern of absorptions, including C-N and C-O stretching and various bending vibrations. The strong band around 1250 cm⁻¹ is characteristic of the C-N stretch in aromatic amines, and the strong C-O stretch of the ester will also be prominent.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure. Electron Ionization (EI) is a common technique that generates a molecular ion and induces fragmentation.

Molecular Ion:

Observed and Predicted Fragmentation Pattern:

The fragmentation of aromatic esters under EI-MS is well-documented.[13][14] A primary fragmentation pathway involves the cleavage of bonds adjacent to the carbonyl group.

Caption: Proposed EI-MS fragmentation pathway for this compound.

Analysis of Fragmentation:

-

Molecular Ion (m/z 166): The molecular ion peak is expected to be reasonably intense due to the stability of the aromatic ring.

-

Loss of a Methoxy Radical (m/z 135): The most significant initial fragmentation is the cleavage of the O-CH₃ bond, leading to the loss of a methoxy radical (•OCH₃, 31 Da). This results in a highly stable acylium cation at m/z 135. This fragment has been experimentally observed.[1][2]

-

Loss of Carbon Monoxide (m/z 107): The acylium ion at m/z 135 can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form an aromatic cation at m/z 107. This is a common fragmentation pathway for benzoyl-type cations.

Part 4: Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, adherence to standardized protocols is essential. The following sections outline the recommended procedures for the analysis of this compound.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR spectroscopic analysis.

Causality Behind Experimental Choices:

-

Solvent (DMSO-d₆): Chosen for its excellent solvating power for polar aromatic amines and its high boiling point. It allows for the observation of exchangeable N-H protons, which might be lost in D₂O.[3]

-

Concentration: A concentration of 10-20 mg/0.7 mL provides a good signal-to-noise ratio for both ¹H and ¹³C experiments without causing significant line broadening due to aggregation.

IR Spectroscopy Protocol (KBr Pellet Method)

Caption: Standard workflow for IR analysis via the KBr pellet method.

Causality Behind Experimental Choices:

-

KBr Matrix: Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to many organic compounds when pressed, minimizing light scattering.[10][15]

-

Grinding: Thorough grinding and mixing are critical to ensure the sample is homogeneously dispersed within the KBr matrix. This prevents spectral artifacts and ensures a representative spectrum.[16]

-

Pressure: High pressure causes the KBr to flow and form a transparent, glass-like pellet, effectively trapping the analyte in a solid solution.[11]

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques. The ¹H NMR data confirms the substitution pattern of the aromatic ring and the presence of the methyl ester and two distinct amino groups. While experimental ¹³C NMR and IR data are not widely published, predictive analysis based on established principles provides a robust framework for their interpretation. Mass spectrometry corroborates the molecular weight and reveals a logical fragmentation pattern initiated by the loss of the methoxy radical. The protocols detailed herein represent best practices for acquiring high-fidelity data, ensuring that researchers and drug development professionals can confidently verify the structure and purity of this important chemical intermediate.

References

- 1. This compound | 107582-20-7 [chemicalbook.com]

- 2. This compound | 107582-20-7 [m.chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Video: NMR Spectroscopy Of Amines [jove.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 2,3-Diaminobenzoic acid | C7H8N2O2 | CID 198069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aiinmr.com [aiinmr.com]

- 10. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. This compound | CymitQuimica [cymitquimica.com]

- 13. whitman.edu [whitman.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 16. azom.com [azom.com]

Part 1: Introduction and Physicochemical Profile

An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Analysis of Methyl 2,3-diaminobenzoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will explore its synthesis, physicochemical properties, and the critical importance of its crystal structure. While the definitive crystal structure of this compound is not publicly available at the time of this writing, this document will serve as a procedural guide to its determination and analysis, using the elucidated structure of its isomer, Methyl 3,5-diaminobenzoate, as an instructive case study.

This compound (MDAB) is an aromatic amine and ester of significant interest in synthetic and medicinal chemistry. Its bifunctional nature, possessing two nucleophilic amino groups ortho to each other and a methyl ester group, makes it a versatile building block for the synthesis of various heterocyclic compounds and more complex molecules.[1][2] Notably, it serves as a key pharmaceutical intermediate in the production of drugs such as Candesartan.[3][4] Furthermore, preliminary research suggests potential anticancer activity for this class of compounds, possibly through mechanisms involving the inhibition of DNA synthesis.[3][4]

A precise understanding of its three-dimensional structure is paramount for unlocking its full potential in structure-based drug design and materials science. The spatial arrangement of its hydrogen bond donors (the two -NH₂ groups) and acceptor (the carbonyl oxygen) dictates its intermolecular interactions, which in turn influences its solubility, melting point, and, most importantly, its binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O₂ | [5] |

| Molecular Weight | 166.18 g/mol | [5] |

| Appearance | Light yellow to brown powder/crystal | [3] |

| CAS Number | 107582-20-7 | [3] |

| Melting Point | 68-70 °C | [3] |

| Boiling Point (Predicted) | 322.6 ± 22.0 °C | [3] |

| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [3] |

Part 2: Synthesis and Crystallization Strategy

The successful determination of a crystal structure begins with the synthesis of high-purity material followed by the meticulous growth of single crystals.

2.1: Recommended Synthesis Protocol: Catalytic Hydrogenation

One of the most efficient and high-yield methods for synthesizing this compound is the catalytic reduction of its nitro precursor, Methyl 2-amino-3-nitrobenzoate.[3][4]

Experimental Protocol:

-

Reaction Setup: To a solution of Methyl 2-amino-3-nitrobenzoate (50 g, 0.26 mol) in anhydrous ethanol (800 mL) in a suitable pressure vessel, add Palladium Hydroxide on carbon (20% Pd, ~10g).

-

Causality: Anhydrous ethanol is an excellent solvent for the starting material and the product. Palladium hydroxide is a highly effective catalyst for the hydrogenation of nitro groups, often preferred over Palladium on carbon for its higher activity and reduced risk of side reactions.

-

-

Degassing and Hydrogenation: Seal the vessel and degas the slurry by purging with nitrogen gas, followed by evacuating the atmosphere. Introduce hydrogen gas to a pressure of 4 atm.

-

Causality: Removing oxygen is critical to prevent catalyst poisoning and potential side reactions. The hydrogen pressure provides the necessary driving force for the reduction reaction.

-

-

Reaction Execution: Stir the mixture vigorously at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.

-

Causality: Vigorous stirring ensures efficient contact between the substrate, the catalyst, and the hydrogen gas, maximizing the reaction rate.

-

-

Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Remove the palladium catalyst by filtration through a pad of Celite®.

-

Causality: Celite provides a fine filter bed that effectively removes the solid catalyst particles.

-

-

Purification: Concentrate the filtrate under reduced pressure to yield this compound as a dark orange oil, which should solidify upon standing.[3] The product can be further purified by column chromatography on silica gel if necessary.[6]

2.2: The Art of Single Crystal Growth: A Best-Practice Approach

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic study. For a compound like this compound, the slow evaporation method is a primary technique to explore.

Experimental Protocol:

-

Solvent Selection: Prepare saturated solutions of the purified compound in a range of solvents (e.g., ethyl acetate, methanol, ethanol, or a mixture like hexane/ethyl acetate) in clean vials.

-

Causality: The ideal solvent should fully dissolve the compound when warm but allow it to become supersaturated upon slow cooling or evaporation. The polarity of the solvent can influence the resulting crystal packing and polymorphism.

-

-

Controlled Evaporation: Cover the vials with a cap or parafilm containing a few small pinholes. Place the vials in a vibration-free environment at a constant temperature.

-

Causality: The pinholes restrict the rate of solvent evaporation. Slow evaporation is crucial as it allows molecules to deposit onto the growing crystal lattice in an ordered fashion, preventing the formation of polycrystalline powder.

-

-

Crystal Harvesting: Monitor the vials over several days to weeks. Once well-formed, single crystals appear, carefully harvest them using a spatula or by decanting the remaining solvent.

References

- 1. Methyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | C13H16N2O6 | CID 9965968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 107582-20-7 [m.chemicalbook.com]

- 4. This compound | 107582-20-7 [chemicalbook.com]

- 5. 2,3-Diaminobenzoic acid methyl ester | C8H10N2O2 | CID 571825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

A Technical Guide to the Solubility of Methyl 2,3-Diaminobenzoate in Common Organic Solvents

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is fundamental. It is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and bioavailability. This guide provides an in-depth technical overview of the solubility of methyl 2,3-diaminobenzoate, a key intermediate in pharmaceutical synthesis.[1] While precise quantitative solubility data for this compound is not extensively published, this document synthesizes its known physicochemical properties, information from its synthesis, and established chemical principles to provide a robust predictive analysis and practical methodologies for its determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's physical and chemical properties is the first step in predicting its solubility behavior.[2] this compound is an aromatic compound containing both amine and ester functional groups.

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| CAS Number | 107582-20-7 | [3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3][4] |

| Molecular Weight | 166.18 g/mol | [3][4] |

| Appearance | Yellow solid or dark orange oil that solidifies upon standing | [4][5] |

| Density | ~1.26 g/cm³ | [6] |

| Boiling Point | ~322.6 °C at 760 mmHg | [6] |

The presence of two primary amine groups and a methyl ester group on a benzene ring dictates the molecule's polarity and its capacity for hydrogen bonding. The amine groups can act as hydrogen bond donors and acceptors, while the ester group primarily acts as a hydrogen bond acceptor.[7][8] This dual functionality suggests a complex solubility profile.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Polarity and Hydrogen Bonding

This compound possesses both polar (two -NH₂ groups, -COOCH₃ group) and non-polar (benzene ring) regions. The polar functional groups are capable of forming hydrogen bonds, which is a key factor in its solubility in protic solvents like alcohols.[8] The aromatic ring contributes to its solubility in non-polar aromatic solvents through π-π stacking interactions.

Influence of Functional Groups

-

Amine Groups (-NH₂): The two primary amine groups are basic and can form strong hydrogen bonds. Lower aliphatic amines are generally soluble in water and alcohols.[8] Aromatic amines, while less basic than aliphatic amines, still exhibit solubility in polar organic solvents.[1]

-

Methyl Ester Group (-COOCH₃): The ester group is polar and can act as a hydrogen bond acceptor. This group contributes to the compound's solubility in polar aprotic solvents.

-

Aromatic Ring: The benzene ring is non-polar and hydrophobic, which will favor solubility in non-polar solvents like benzene and toluene.

The interplay of these functional groups suggests that this compound will exhibit a degree of solubility across a range of solvents with varying polarities.

Estimated Solubility Profile

While quantitative data is scarce, an estimated qualitative solubility profile can be inferred from its chemical structure and documented use in chemical synthesis. Synthesis procedures for this compound frequently involve solvents such as ethanol, methanol, and ethyl acetate, indicating good solubility in these media.[4][5] Conversely, its purification often involves hexane as a co-solvent in column chromatography, suggesting lower solubility in non-polar aliphatic hydrocarbons.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the amine and ester groups. Used in synthesis.[5] |

| Ethanol | Polar Protic | Soluble | Similar to methanol, used as a solvent during its synthesis.[4] |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the polar groups of the solute. |

| Ethyl Acetate | Polar Aprotic | Soluble | Used as an extraction solvent during its synthesis, indicating good solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | A common solvent for organic compounds with moderate polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | A good solvent for a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Its polarity should allow for dissolution of the compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong polar aprotic solvent, likely to dissolve the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong polar aprotic solvent, likely to dissolve the compound. |

| Toluene | Non-polar Aromatic | Sparingly Soluble | π-π stacking interactions between the benzene rings can promote some solubility. |

| Hexane | Non-polar Aliphatic | Insoluble to Sparingly Soluble | The high polarity of the functional groups will limit solubility in non-polar aliphatic solvents. Used as an anti-solvent in purification. |

| Water | Polar Protic | Sparingly Soluble | While the polar groups can hydrogen bond with water, the hydrophobic benzene ring will limit solubility. The parent compound, 2,3-diaminobenzoic acid, is soluble in water.[9] |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial for applications requiring precise solubility values. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Protocol:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

-

Continue adding solvent up to a total volume of 1 mL.

-

Observe and record whether the solid dissolves completely.

-

Categorize the solubility as:

-

Soluble: Dissolves completely.

-

Sparingly Soluble: Partial dissolution is observed.

-

Insoluble: No visible dissolution.

-

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This is a widely accepted method for determining the equilibrium solubility of a compound at a specific temperature.

Protocol:

-

Prepare a series of vials for each solvent to be tested.

-

Add an excess amount of this compound to each vial to ensure a saturated solution is formed.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials and place them in a constant-temperature shaker bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid transferring any solid particles.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Quantify the concentration of this compound in the diluted sample.

-

Calculate the original solubility in units such as mg/mL or mol/L.

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. youtube.com [youtube.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 107582-20-7 [chemicalbook.com]

- 5. This compound | 107582-20-7 [m.chemicalbook.com]

- 6. Spectral characteristics of 3,5-diaminobenzoic acid in pure and mixed solvents: Experimental and theoretical study [ouci.dntb.gov.ua]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. byjus.com [byjus.com]

- 9. CAS 603-81-6: 2,3-Diaminobenzoic acid | CymitQuimica [cymitquimica.com]

A Guide to the Thermal Stability and Decomposition of Methyl 2,3-diaminobenzoate: An Investigative Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-diaminobenzoate is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A thorough understanding of its thermal stability and decomposition profile is paramount for ensuring safe handling, optimizing reaction conditions, and predicting shelf-life and degradation pathways of related active pharmaceutical ingredients (APIs). This technical guide addresses the current gap in publicly available data by presenting a comprehensive investigative framework. We will explore the predicted thermal behavior of this compound based on its functional groups and provide detailed, field-proven experimental protocols to rigorously characterize its thermal properties. This document is designed to empower researchers to generate the critical data needed for process safety, formulation development, and regulatory compliance.

Introduction: The Need for Thermal Characterization

This compound (M23DAB), with its vicinal amino groups and methyl ester functionality on a benzene ring, presents a unique chemical architecture. This structure is a valuable building block but also suggests potential thermal liabilities. The proximity of the amino and ester groups may facilitate specific intramolecular reactions upon heating, while the aromatic amine core is susceptible to oxidation and other degradation pathways.

Currently, safety data sheets for M23DAB indicate that no specific decomposition temperature data is available. This lack of information poses a significant risk in a research and development setting, where the material may be subjected to various thermal stresses during synthesis, purification, and formulation. This guide, therefore, outlines a systematic approach to de-risk the use of M23DAB by thoroughly characterizing its thermal stability and decomposition products.

Predicted Thermal Decomposition Pathways

Based on the chemical structure of this compound and established principles of organic chemistry, several decomposition pathways can be hypothesized. The primary competing pathways are likely to be intramolecular cyclization and fragmentation of the ester and amine functionalities.

-

Intramolecular Cyclization: The ortho- and meta-positioning of the two amine groups and the methyl ester creates a favorable geometry for intramolecular cyclization reactions upon heating. One plausible pathway is the formation of a benzimidazolone derivative through the reaction of the two amine groups with subsequent or concurrent involvement of the ester group.

-

Ester Pyrolysis: Aromatic methyl esters can undergo thermal decomposition, although this typically requires high temperatures. The initial step could be the homolytic cleavage of the O-CH3 bond or the C-O bond.

-

Decarboxylation: While less common for esters than for carboxylic acids, decarboxylation could occur at elevated temperatures, leading to the formation of diaminobenzene derivatives.

-

Amine Degradation: Aromatic amines can undergo complex thermal degradation reactions, which may be influenced by the presence of an oxidizing atmosphere. These reactions can lead to the formation of nitrogen oxides and complex polymeric materials.

The following diagram illustrates some of the predicted initial decomposition pathways for this compound.

An In-Depth Technical Guide to the Reactivity of Amino Groups in Methyl 2,3-diaminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Methyl 2,3-diaminobenzoate is a versatile bifunctional aromatic compound of significant interest in organic synthesis, particularly in the construction of heterocyclic systems relevant to medicinal chemistry. The presence of two adjacent amino groups, electronically and sterically influenced by a carbomethoxy substituent, presents a unique landscape of reactivity. This technical guide provides a comprehensive analysis of the factors governing the differential reactivity of the 2- and 3-amino groups, offering a theoretical framework and practical insights for researchers. We will delve into the electronic and steric effects that dictate regioselectivity in key transformations such as acylation, alkylation, and cyclization reactions, supported by established protocols and mechanistic considerations.

Introduction: The Unique Chemical Environment of this compound

This compound, a derivative of anthranilic acid, possesses a chemical architecture that makes it a valuable precursor for a variety of complex molecules. Its utility stems from the presence of two nucleophilic amino groups positioned ortho to each other on a benzene ring, which also bears a methyl ester group. This arrangement allows for a rich and often selective chemistry, pivotal in the synthesis of pharmaceuticals and other functional materials. Understanding the nuances of the reactivity of each amino group is paramount for designing efficient and regioselective synthetic strategies.

The key to harnessing the synthetic potential of this compound lies in comprehending the interplay of electronic and steric factors that differentiate the two amino groups. The electron-withdrawing nature of the adjacent methyl ester group and the steric hindrance it imposes are the primary determinants of which amino group will preferentially participate in a given reaction.

Theoretical Framework: Unraveling the Differential Reactivity

The reactivity of the amino groups in this compound is not identical. The 2-amino group is directly ortho to the methyl ester, while the 3-amino group is meta. This positional difference leads to distinct electronic and steric environments, which in turn govern their nucleophilicity and basicity.

Electronic Effects: The Influence of the Carbomethoxy Group

The carbomethoxy (-COOCH₃) group is a moderate electron-withdrawing group due to the cumulative effect of the electronegative oxygen atoms. This electron withdrawal occurs through two primary mechanisms:

-

Inductive Effect (-I): The electronegative oxygen atoms pull electron density away from the aromatic ring through the sigma bonds. This effect is distance-dependent and is therefore stronger at the ortho position (C2) than at the meta position (C3).

-

Resonance Effect (-M): The carbonyl group can withdraw electron density from the aromatic ring via resonance, but this effect is most pronounced at the ortho and para positions.

The net result is a decrease in the electron density of the aromatic ring, which in turn reduces the basicity and nucleophilicity of both amino groups compared to a simple o-phenylenediamine. However, the deactivating effect is more pronounced on the 2-amino group due to its proximity to the ester functionality. Consequently, the 3-amino group is generally more nucleophilic and basic than the 2-amino group .

Steric Hindrance: The Role of the Ortho-Ester

The methyl ester group at the C1 position exerts significant steric hindrance on the adjacent 2-amino group. This steric bulk can impede the approach of bulky electrophiles, further favoring reactions at the less hindered 3-amino group. This effect is particularly important in reactions involving large reagents or transition states.

The interplay of these electronic and steric factors dictates the regioselectivity of reactions involving this compound.

Key Reactions and Regioselectivity

The differential reactivity of the amino groups in this compound is most evident in reactions that can, in principle, occur at either nitrogen atom.

Cyclization Reactions: Synthesis of Benzimidazoles and Quinoxalines

One of the most important applications of ortho-diaminobenzenes is in the synthesis of fused heterocyclic systems.

The reaction of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives is a cornerstone for the synthesis of benzimidazoles, a scaffold present in numerous pharmaceuticals. In the case of this compound, the initial nucleophilic attack is expected to occur preferentially from the more nucleophilic 3-amino group. This leads to the formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclization.

The reaction with an aldehyde, for instance, would proceed as follows:

The Evolving Therapeutic Landscape of Methyl 2,3-Diaminobenzoate Derivatives: A Technical Guide for Drug Discovery

Abstract

Methyl 2,3-diaminobenzoate, a seemingly simple aromatic diamine, serves as a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning field of this compound derivatives. We will explore the synthetic pathways to key derivative classes, delve into their promising biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—and elucidate the underlying mechanisms of action and structure-activity relationships. This guide is designed to be a practical resource, offering detailed experimental protocols and data-driven insights to accelerate the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Chemical Versatility of this compound

This compound is a key building block in synthetic organic chemistry, primarily due to the presence of two adjacent amino groups and a methyl ester functionality on a benzene ring. This unique arrangement of reactive sites allows for the facile construction of various fused heterocyclic systems, which are prominent pharmacophores in numerous clinically approved drugs. The vicinal diamine moiety is particularly amenable to condensation reactions with dicarbonyl compounds or their equivalents, leading to the formation of important heterocyclic cores such as benzimidazoles, quinoxalines, and phenazines. The methyl ester group offers an additional site for modification, enabling the fine-tuning of physicochemical properties and biological activity.

The core structure of this compound provides a rigid framework upon which various substituents can be strategically placed to modulate pharmacological activity. This inherent versatility has spurred significant interest in exploring the biological potential of its derivatives, revealing a rich landscape of therapeutic opportunities.

An In-depth Technical Guide to Methyl 2,3-Diaminobenzoate as a Precursor for Heterocyclic Compounds

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and utility of methyl 2,3-diaminobenzoate (MDAB) as a versatile precursor for the construction of a wide range of heterocyclic compounds. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the strategic importance of MDAB's unique trifunctional scaffold, featuring vicinal amino groups and a methyl ester. We will explore the nuanced reactivity of this molecule and provide detailed, field-proven protocols for the synthesis of key heterocyclic systems, including benzimidazoles, quinoxalines, and benzotriazoles. Mechanistic insights, data summaries, and visual workflows are provided to facilitate a deep understanding and practical application of the described methodologies.

Part 1: The Core Precursor - this compound

Introduction: The Strategic Advantage of a Trifunctional Aromatic Building Block

In the landscape of heterocyclic chemistry, ortho-phenylenediamines are cornerstone synthons, enabling the facile construction of fused ring systems that are prevalent in pharmaceuticals, agrochemicals, and materials science. This compound distinguishes itself within this class by incorporating a methyl ester group adjacent to the diamino functionalities. This trifunctional arrangement is not merely an incidental feature; it is a strategic asset. The electron-withdrawing nature of the ester modulates the nucleophilicity of the amino groups, while its steric presence can influence regioselectivity in cyclization reactions. Furthermore, the ester moiety serves as a convenient handle for post-synthetic modification, allowing for the diversification of the heterocyclic core.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of MDAB involves the reduction of its nitro precursor, methyl 2-amino-3-nitrobenzoate. Catalytic hydrogenation is the method of choice due to its high yield and clean conversion.

Experimental Protocol: Synthesis of this compound [1][2]

-

Materials:

-

Methyl 2-amino-3-nitrobenzoate (1.0 eq)

-

Palladium hydroxide on carbon (20 wt%, ~5 mol%)

-

Anhydrous Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

To a solution of methyl 2-amino-3-nitrobenzoate in anhydrous ethanol, carefully add the palladium hydroxide on carbon catalyst.

-

The resulting slurry is degassed and placed under a hydrogen atmosphere (typically 4 atm).[1][2]

-

The mixture is stirred vigorously at room temperature for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound, which is often obtained as an oil that solidifies upon standing.[1][2]

-

Fig 1. Synthesis of this compound.

Physicochemical Properties

Understanding the physical and chemical characteristics of MDAB is crucial for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| Appearance | Light yellow to brown crystalline powder/solid | [1][3] |

| Melting Point | 173 °C (lit.) | [4] |

| Boiling Point | 306 °C/60 mmHg (lit.) | [4] |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Inferred from common reaction solvents |

Part 2: Synthesis of Key Heterocyclic Scaffolds

The true utility of MDAB is demonstrated in its conversion to a variety of valuable heterocyclic systems. The following sections provide detailed protocols for the synthesis of three major classes of heterocycles.

Benzimidazoles: The Privileged Core in Medicinal Chemistry

The condensation of an o-phenylenediamine with a one-carbon electrophile is the most direct route to the benzimidazole core, a scaffold found in numerous FDA-approved drugs. The Phillips condensation, using formic acid, is a classic and effective method.

Experimental Protocol: Synthesis of Methyl 1H-benzo[d]imidazole-4-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Formic acid (90% or greater, used in excess as reagent and solvent)

-

10% Sodium hydroxide solution

-

Decolorizing carbon

-

-

Procedure:

-

In a round-bottom flask, add this compound and an excess of formic acid.

-

Heat the reaction mixture in a water bath at 100 °C for 2 hours.

-

After cooling, cautiously neutralize the mixture with 10% sodium hydroxide solution until it is just alkaline to litmus paper.

-

Collect the precipitated crude product by vacuum filtration, washing with cold water.

-

For purification, dissolve the crude solid in boiling water, add a small amount of decolorizing carbon, and digest for 15 minutes.

-

Filter the hot solution and allow the filtrate to cool, inducing crystallization of the pure product.

-

Collect the white crystals by filtration and dry at 100 °C.

-

Fig 2. Workflow for Benzimidazole Synthesis.

Quinoxalines: Versatile Scaffolds for Diverse Applications

Quinoxalines are synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of Methyl quinoxaline-5-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Glyoxal (40% aqueous solution, 1.0-1.1 eq)

-

Ethanol or Methanol

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add the aqueous glyoxal solution to the flask.

-

The reaction can be stirred at room temperature or gently heated (e.g., to 40-50 °C) to increase the rate. Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is often concentrated under reduced pressure.

-

The product can be isolated by precipitation upon addition of water, followed by filtration.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography.

-

Benzotriazoles: Essential Synthons and Stabilizers

The formation of a benzotriazole ring from an o-phenylenediamine is achieved through diazotization of one amino group, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of Methyl 1H-benzo[d][1][5][6]triazole-4-carboxylate

-

Materials:

-

This compound (1.0 eq)

-

Sodium nitrite (NaNO₂) (1.0-1.1 eq)

-

Glacial acetic acid

-

Water

-

-

Procedure:

-

Dissolve this compound in a mixture of glacial acetic acid and water in a flask.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the stirred MDAB solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction in the ice bath for an additional 30-60 minutes.

-

The product typically precipitates from the reaction mixture.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid and salts, and dry under vacuum.

-

Part 3: Mechanistic Considerations and Strategic Insights

The utility of MDAB is rooted in the predictable reactivity of its functional groups.

-

Benzimidazole Formation: The reaction with formic acid proceeds via initial formation of an N-formyl intermediate at one of the amino groups. Subsequent acid-catalyzed intramolecular cyclization onto the second amino group, followed by dehydration, yields the aromatic benzimidazole ring.

-

Quinoxaline Formation: This is a classic double condensation reaction. One amino group attacks a carbonyl of the 1,2-dicarbonyl compound, forming an imine after dehydration. This is followed by a rapid intramolecular cyclization of the second amino group onto the remaining carbonyl, which, upon a second dehydration, yields the stable, aromatic quinoxaline ring.

-

Benzotriazole Formation: The reaction with nitrous acid (generated in situ from sodium nitrite and acetic acid) leads to the formation of a diazonium salt at one of the amino groups.[7] This electrophilic diazonium group is immediately trapped by the neighboring nucleophilic amino group in an intramolecular cyclization to form the stable five-membered triazole ring.

The presence of the methyl ester at the C1 position generally does not interfere with these cyclization reactions but provides a valuable functional handle for subsequent chemical transformations, such as hydrolysis to the carboxylic acid for amide couplings or reduction to the primary alcohol.

Conclusion

This compound is a high-value, readily accessible precursor for the synthesis of diverse and medicinally relevant heterocyclic compounds. Its trifunctional nature allows for straightforward and efficient entry into benzimidazole, quinoxaline, and benzotriazole scaffolds. The protocols detailed in this guide are robust and scalable, providing a solid foundation for researchers in synthetic and medicinal chemistry to leverage the full potential of this versatile building block. The ability to perform post-cyclization modifications on the ester group further enhances its utility, making MDAB a strategic component in the design and synthesis of novel functional molecules.

References

- 1. This compound | 107582-20-7 [chemicalbook.com]

- 2. This compound | 107582-20-7 [m.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis routes of Methyl 2-amino-3-nitrobenzoate [benchchem.com]

- 6. US3941768A - One step diazotization coupling process - Google Patents [patents.google.com]

- 7. Diazotisation [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Quinoxaline Synthesis Using Methyl 2,3-diaminobenzoate

Introduction: The Strategic Importance of the Quinoxaline Scaffold

Quinoxaline derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1][2][3] These nitrogen-containing heterocyclic compounds are integral to a wide array of pharmacologically active agents, demonstrating properties that include antiviral, antibacterial, anticancer, and anti-inflammatory activities.[1][3] Their planar aromatic structure also lends itself to applications in the development of organic semiconductors, dyes, and efficient electroluminescent materials.[1][4] The classical and still widely practiced method for synthesizing the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[4][5][6][7]

This application note provides a detailed guide for the synthesis of functionalized quinoxalines utilizing Methyl 2,3-diaminobenzoate as the diamine precursor. The presence of the methyl ester group on this starting material offers a strategic advantage, serving as a versatile chemical handle for post-synthesis modifications, thereby enabling the creation of diverse molecular libraries for drug discovery and materials research. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed, field-tested protocol, and discuss the necessary characterization and safety procedures.

The Chemistry: Mechanism of Quinoxaline Formation

The synthesis of quinoxalines via the condensation of a 1,2-diamine and a 1,2-dicarbonyl compound is a robust and high-yielding reaction. The general mechanism proceeds through a two-step acid-catalyzed process involving sequential nucleophilic attack and dehydration.

-

Initial Nucleophilic Attack and Imine Formation: One of the amino groups of this compound performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-dicarbonyl compound. The reaction is often catalyzed by an acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[8] This is followed by the elimination of a water molecule to form an imine intermediate.

-

Intramolecular Cyclization and Aromatization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion. A subsequent dehydration step leads to the formation of the stable, aromatic pyrazine ring, yielding the final quinoxaline product.

The use of a catalyst is often crucial for achieving high yields and short reaction times, especially under mild conditions.[8] While traditional methods employed strong acids and high temperatures, modern approaches favor milder, often "green" catalysts that are more efficient and environmentally benign.[7][9][10]

References

- 1. ijrar.org [ijrar.org]

- 2. mtieat.org [mtieat.org]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]

- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]

- 10. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for benzimidazole synthesis with Methyl 2,3-diaminobenzoate

An Application Note for the Synthesis of Benzimidazole Scaffolds from Methyl 2,3-diaminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs with diverse therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Its structural similarity to natural purines allows it to readily interact with various biological macromolecules, making it a privileged structure in drug design.[2] This application note provides a detailed, field-proven protocol for the synthesis of functionalized benzimidazoles, starting from the readily available precursor, this compound. We will explore the foundational chemical principles, offer step-by-step synthetic protocols for condensation with both aldehydes and carboxylic acids, and detail the necessary characterization and purification methodologies.

Scientific Principles and Reaction Mechanism

The synthesis of the benzimidazole ring from an o-phenylenediamine derivative, such as this compound, is a classic condensation reaction. The general strategy involves reacting the two adjacent amino groups with a carbon electrophile, which provides the C2 carbon of the imidazole ring, followed by an intramolecular cyclization and dehydration.

Mechanism with an Aldehyde:

The reaction between this compound and an aldehyde typically proceeds in two main stages under acidic or oxidative conditions.[4][5]

-

Schiff Base Formation: One of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration forms a Schiff base intermediate.

-

Cyclization and Aromatization: The second, free amino group then attacks the imine carbon in an intramolecular fashion, forming a dihydro-benzimidazole intermediate. This intermediate is then oxidized to the aromatic benzimidazole system. This oxidation can be facilitated by an added oxidizing agent or, in many cases, by atmospheric oxygen, especially at elevated temperatures.

The diagram below illustrates this mechanistic pathway.

Caption: Reaction mechanism for benzimidazole synthesis.

Experimental Protocols

The following protocols provide two common and effective methods for synthesizing benzimidazole derivatives from this compound.

Protocol 1: Condensation with Aromatic Aldehydes

This one-pot method utilizes an aldehyde as the electrophile and is often catalyzed by a mild acid, proceeding under relatively moderate conditions.[6]

Materials and Reagents:

| Reagent/Material | Quantity (for 1 mmol scale) | Purpose |

| This compound | 166 mg (1.0 mmol) | Starting Material |

| Aromatic Aldehyde (e.g., Benzaldehyde) | 1.0 mmol | C2 Source for Imidazole Ring |

| p-Toluenesulfonic acid (p-TsOH) | ~3-5 mg (catalytic) | Acid Catalyst |

| Ethanol or DMF | 5 - 10 mL | Solvent |

| Round-bottom flask (25 mL) | 1 | Reaction Vessel |

| Reflux Condenser | 1 | Prevent Solvent Loss |

| Magnetic Stirrer and Stir Bar | 1 | Agitation |

| Thin Layer Chromatography (TLC) Plates | As needed | Reaction Monitoring |